molecular formula C15H33O3Si B14341275 CID 53751183

CID 53751183

Cat. No.: B14341275
M. Wt: 289.51 g/mol
InChI Key: PJWLTPSAFXKTEA-UHFFFAOYSA-N
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Description

For instance, betulin-derived inhibitors such as betulinic acid (CID 64971) and 3-O-caffeoyl betulin (CID 10153267) share triterpenoid backbones and are studied for their biological activities, suggesting CID 53751183 may belong to a similar class .

Properties

Molecular Formula

C15H33O3Si

Molecular Weight

289.51 g/mol

InChI

InChI=1S/C15H33O3Si/c1-10-13(4,5)16-19(17-14(6,7)11-2)18-15(8,9)12-3/h10-12H2,1-9H3

InChI Key

PJWLTPSAFXKTEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)O[Si](OC(C)(C)CC)OC(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[(2-methylbutan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with 2-methylbutan-2-ol in the presence of a base. The reaction proceeds via the formation of intermediate silanols, which are subsequently converted to the desired silane compound. The general reaction can be represented as follows:

SiCl4+3C5H12OSi(OC5H11)3+3HCl\text{SiCl}_4 + 3 \text{C}_5\text{H}_{12}\text{O} \rightarrow \text{Si}(\text{OC}_5\text{H}_{11})_3 + 3 \text{HCl} SiCl4​+3C5​H12​O→Si(OC5​H11​)3​+3HCl

Industrial Production Methods

In industrial settings, the production of Tris[(2-methylbutan-2-yl)oxy]silane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tris[(2-methylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The 2-methylbutan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acids are commonly employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .

Scientific Research Applications

Tris[(2-methylbutan-2-yl)oxy]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris[(2-methylbutan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen and other electronegative elements, facilitating its use in the synthesis of complex molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Betulin-Derived Inhibitors

Betulin (CID 72326) and its derivatives are pentacyclic triterpenoids with anti-inflammatory and anticancer properties. A comparison with CID 53751183 (assuming structural similarity) reveals key differences:

Property This compound Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula Not available C₃₀H₅₀O₂ C₃₈H₅₄O₆
Molecular Weight Not available 442.7 g/mol 606.8 g/mol
Functional Groups Hypothesized hydroxyls Hydroxyl at C3, C28 Caffeoyl ester at C3
Bioactivity Unknown Antiviral, anticancer Enhanced solubility and bioactivity

Structural modifications, such as esterification in 3-O-caffeoyl betulin, improve solubility and pharmacokinetics compared to unmodified betulin . If this compound incorporates similar functionalization, its bioactivity profile may differ significantly.

Oscillatoxin Derivatives

Oscillatoxins (e.g., CID 101283546, CID 185389) are marine-derived polyketides with cytotoxic effects. While distinct from triterpenoids, their comparison highlights functional similarities:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₃₄H₅₄O₈ C₃₅H₅₆O₈
Key Modifications Unknown Epoxide and hydroxyl groups Methylation at C30
Bioactivity Unknown Cytotoxic, anti-proliferative Enhanced metabolic stability

Functional Comparison with Inhibitors and Substrates

lists substrates like taurocholic acid (CID 6675) and inhibitors like irbesartan (CID 3749), which target transporters or enzymes. For example:

  • Irbesartan (CID 3749): An angiotensin II receptor antagonist with a biphenyl-tetrazole structure. Unlike triterpenoids, its mechanism relies on competitive receptor inhibition.
  • Ginkgolic Acid 17:1 (CID 5469634): A phenolic lipid with kinase inhibitory activity.

If this compound is an enzyme inhibitor, its potency and selectivity could be benchmarked against these compounds using parameters like IC₅₀ (half-maximal inhibitory concentration) or binding affinity.

Analytical Techniques for Differentiation

As demonstrated in , LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers like ginsenosides Rf and F11. Applying this to this compound and its analogs would involve:

  • Mass Spectrometry : Comparing fragmentation patterns to identify functional groups.
  • Chromatographic Retention Times : Assessing polarity differences due to substituents.
  • 3D Structural Overlays : Visualizing steric and electronic differences (e.g., as shown in for steroid backbones) .

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